molecular formula C18H24N4O2 B6042327 N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(1H-indazol-1-yl)acetamide

N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(1H-indazol-1-yl)acetamide

货号 B6042327
分子量: 328.4 g/mol
InChI 键: ZBPBKUGQULKWOQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(1H-indazol-1-yl)acetamide, also known as CPI-455, is a small molecule inhibitor of the histone methyltransferase (HMT) enzyme EZH2. EZH2 is a key regulator of gene expression, and its overexpression has been linked to several types of cancer, including lymphoma, breast cancer, and prostate cancer. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for these cancers.

作用机制

N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(1H-indazol-1-yl)acetamide inhibits the activity of EZH2, a histone methyltransferase enzyme that plays a critical role in gene expression. EZH2 catalyzes the methylation of histone H3 at lysine 27 (H3K27), which leads to the repression of gene expression. By inhibiting EZH2, N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(1H-indazol-1-yl)acetamide prevents the methylation of H3K27 and allows for the expression of genes that are normally repressed by EZH2. This mechanism of action is believed to be responsible for the anti-cancer effects of N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(1H-indazol-1-yl)acetamide.
Biochemical and Physiological Effects:
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(1H-indazol-1-yl)acetamide has been shown to selectively inhibit EZH2 activity, with no effect on other histone methyltransferases. In addition, N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(1H-indazol-1-yl)acetamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and long half-life. These properties make N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(1H-indazol-1-yl)acetamide an attractive candidate for further development as a therapeutic agent.

实验室实验的优点和局限性

One advantage of N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(1H-indazol-1-yl)acetamide is its selectivity for EZH2, which allows for the study of the specific role of EZH2 in cancer biology. However, one limitation of N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(1H-indazol-1-yl)acetamide is its potency, which may limit its use in certain experimental systems. In addition, the lack of a suitable EZH2-specific antibody has made it difficult to study the effects of N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(1H-indazol-1-yl)acetamide on EZH2 activity in vivo.

未来方向

There are several future directions for the development of N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(1H-indazol-1-yl)acetamide as a therapeutic agent. One direction is the optimization of the compound's pharmacokinetic properties to improve its efficacy in vivo. Another direction is the development of EZH2-specific antibodies to facilitate the study of EZH2 activity in vivo. In addition, the combination of N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(1H-indazol-1-yl)acetamide with other anti-cancer agents, such as chemotherapy and radiation therapy, may enhance its efficacy in the treatment of cancer. Finally, the identification of biomarkers that predict response to N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(1H-indazol-1-yl)acetamide may facilitate the selection of patients who are most likely to benefit from the treatment.

合成方法

The synthesis method of N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(1H-indazol-1-yl)acetamide involves several steps, including the preparation of the pyrrolidine intermediate, the coupling of the pyrrolidine intermediate with the indazole moiety, and the final deprotection and purification steps. The synthesis of N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(1H-indazol-1-yl)acetamide has been described in detail in a patent application filed by Constellation Pharmaceuticals, the company that developed the compound.

科学研究应用

N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(1H-indazol-1-yl)acetamide has been extensively studied in preclinical models of cancer, including lymphoma, breast cancer, and prostate cancer. In these studies, N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(1H-indazol-1-yl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(1H-indazol-1-yl)acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. These results suggest that N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(1H-indazol-1-yl)acetamide may have potential as a therapeutic agent for these cancers.

属性

IUPAC Name

N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-2-indazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-18(2,3)12-21-10-14(8-17(21)24)20-16(23)11-22-15-7-5-4-6-13(15)9-19-22/h4-7,9,14H,8,10-12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPBKUGQULKWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CC(CC1=O)NC(=O)CN2C3=CC=CC=C3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。